Pivoxazepam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pivoxazepam ist ein Benzodiazepin-Derivat, genauer gesagt der Pivalatester von Oxazepam. Es ist bekannt für seine sedativen und anxiolytischen Eigenschaften, ähnlich wie andere Benzodiazepine. This compound wird im Vergleich zu seiner Stammverbindung Oxazepam schneller resorbiert und ist etwas sedativer .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch Veresterung von Oxazepam mit Pivalinsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Esters zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Die Esterbindung in this compound kann hydrolysiert werden, um Oxazepam und Pivalinsäure zu liefern.

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Stickstoff- und Kohlenstoffatomen im Benzodiazepinring.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe im Benzodiazepinring auftreten.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Esterbindung zu hydrolysieren.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Hydrolyse: Oxazepam und Pivalinsäure.

Oxidation: Verschiedene oxidierte Derivate von this compound.

Reduktion: Reduzierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Referenzverbindung in der analytischen Chemie für die Untersuchung von Benzodiazepin-Derivaten verwendet.

Biologie: Untersucht auf seine Wirkungen auf das zentrale Nervensystem und seine potenzielle Verwendung bei der Behandlung von Angst- und Schlafstörungen.

Medizin: Studien zur Pharmakokinetik und Pharmakodynamik im Vergleich zu anderen Benzodiazepinen.

Industrie: Verwendet bei der Entwicklung neuer Benzodiazepin-Derivate mit verbesserten therapeutischen Profilen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von Gamma-Aminobuttersäure (GABA) verstärkt, einem Neurotransmitter, der die neuronale Aktivität im Gehirn hemmt. Es bindet an die Benzodiazepin-Bindungsstelle am GABA-A-Rezeptor und erhöht die Affinität des Rezeptors für GABA. Dies führt zu einem verstärkten Einstrom von Chloridionen, Hyperpolarisation des Neurons und einer Abnahme der neuronalen Erregbarkeit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pivoxazepam is synthesized by esterification of oxazepam with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Pivoxazepam undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to yield oxazepam and pivalic acid.

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and carbon atoms in the benzodiazepine ring.

Reduction: Reduction reactions can occur at the carbonyl group in the benzodiazepine ring.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Hydrolysis: Oxazepam and pivalic acid.

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Pivoxazepam serves as a reference compound in analytical chemistry, particularly in the development of methods for quantifying benzodiazepines and Z-drugs.

- Quantification Techniques : A study developed a liquid chromatography-triple quadrupole mass spectrometry method to quantify multiple benzodiazepines, including this compound. However, it was noted that this compound was included only for qualitative analysis due to stability issues during sample preparation .

- Sample Preparation : Various sample preparation strategies were tested, with liquid-liquid extraction yielding the best recoveries for the compounds studied . This method is beneficial for both clinical and forensic toxicological laboratories due to its simplicity and efficiency.

Pharmacological Research

This compound has been investigated for its effects on the central nervous system (CNS) and its potential therapeutic uses.

- CNS Effects : As a benzodiazepine, this compound exhibits anxiolytic effects similar to its parent compound, oxazepam. It is more rapidly absorbed and slightly more sedative than oxazepam, making it a candidate for treating anxiety disorders .

- Pharmacokinetics : Research into the pharmacokinetics of this compound compared to other benzodiazepines reveals insights into its absorption, distribution, metabolism, and excretion profiles. These characteristics are crucial for understanding its therapeutic potential and safety profile .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

Pivoxazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor’s affinity for GABA. This leads to an increase in chloride ion influx, hyperpolarization of the neuron, and a decrease in neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxazepam: Die Stammverbindung von Pivoxazepam, mit ähnlichen anxiolytischen und sedativen Eigenschaften, aber langsamer Resorption.

Diazepam: Ein weiteres Benzodiazepin mit einer längeren Wirkungsdauer und einem anderen pharmakokinetischen Profil.

Lorazepam: Ein Benzodiazepin mit ähnlichen anxiolytischen Eigenschaften, aber anderen Stoffwechselwegen.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner schnellen Resorption und den leicht verstärkten sedativen Wirkungen im Vergleich zu Oxazepam. Seine Veresterung mit Pivalinsäure verbessert seine pharmakokinetischen Eigenschaften, was es zu einer wertvollen Verbindung für bestimmte therapeutische Anwendungen macht .

Biologische Aktivität

Pivoxazepam is a benzodiazepine derivative, specifically the pivalate ester of oxazepam. It is primarily recognized for its sedative and anxiolytic properties, which are similar to those of other benzodiazepines. Compared to its parent compound, oxazepam, this compound is more rapidly absorbed and exhibits slightly enhanced sedative effects. This compound's mechanism of action involves modulation of the GABA-A receptor, leading to increased neuronal inhibition.

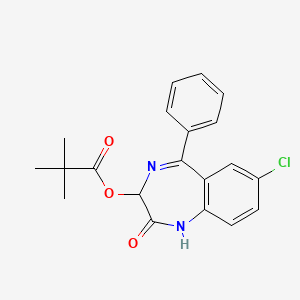

- IUPAC Name : 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one 2,2-dimethylpropanoate

- Molecular Formula : C20H19ClN2O3

- Molar Mass : 370.83 g/mol

- CAS Number : 55299-10-0

This compound enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor's affinity for GABA. This results in:

- Increased chloride ion influx

- Hyperpolarization of neurons

- Decreased neuronal excitability

This mechanism underlies its therapeutic effects in treating anxiety and sleep disorders.

Pharmacokinetics

This compound is characterized by rapid absorption and onset of action compared to oxazepam. Its pharmacokinetic profile includes:

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Bioavailability | Moderate |

| Half-Life | Approximately 6 hours |

| Metabolism | Hepatic (via CYP enzymes) |

| Excretion | Renal (urine) |

Effects on the Central Nervous System

Research indicates that this compound displays significant activity in modulating anxiety and sedation:

- Sedative Effects : It has been shown to produce sedative effects comparable to other benzodiazepines but with a quicker onset.

- Anxiolytic Properties : this compound has been evaluated for its efficacy in reducing anxiety symptoms, particularly in clinical settings.

Case Studies and Clinical Findings

A retrospective study analyzed benzodiazepine prescriptions, revealing that this compound was less commonly prescribed compared to other benzodiazepines like clonazepam and diazepam. However, it was noted for its effectiveness in specific patient populations requiring rapid anxiolytic effects .

Notable Findings:

- In a clinical setting, this compound was effective in managing acute anxiety episodes.

- Patients reported fewer side effects compared to longer-acting benzodiazepines.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzodiazepines based on their pharmacological profiles:

| Compound | Sedative Effect | Absorption Rate | Half-Life |

|---|---|---|---|

| This compound | Moderate | Rapid | ~6 hours |

| Oxazepam | Moderate | Slow | ~8 hours |

| Diazepam | High | Moderate | ~20 hours |

| Lorazepam | High | Moderate | ~10 hours |

Unique Features of this compound

This compound's unique properties include:

- Enhanced absorption due to its esterification with pivalic acid.

- A slightly more pronounced sedative effect than oxazepam, making it suitable for specific therapeutic applications.

Research Applications

This compound has several applications in scientific research:

- Analytical Chemistry : Used as a reference compound for studying benzodiazepine derivatives.

- Pharmacological Studies : Investigated for its potential use in treating anxiety and sleep disorders.

- Toxicology : Analyzed in blood and urine samples for forensic purposes, demonstrating stability and reliability in detection methods .

Eigenschaften

CAS-Nummer |

55299-10-0 |

|---|---|

Molekularformel |

C20H19ClN2O3 |

Molekulargewicht |

370.8 g/mol |

IUPAC-Name |

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C20H19ClN2O3/c1-20(2,3)19(25)26-18-17(24)22-15-10-9-13(21)11-14(15)16(23-18)12-7-5-4-6-8-12/h4-11,18H,1-3H3,(H,22,24) |

InChI-Schlüssel |

FTJLKTBLZOULCL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Kanonische SMILES |

CC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Synonyme |

7-chloro-1,3-dihydro-5-phenyl-1H-2-oxo-3-pivalyloxy- 1,4-benzodiazepine pivoxazepam |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.